Benzene, 1-chloro-4-[2,2-dichloro-1-(4-methylphenyl)ethyl]-
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Overview
Description
Benzene, 1-chloro-4-[2,2-dichloro-1-(4-methylphenyl)ethyl]- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by a benzene ring substituted with a chlorine atom and a complex side chain containing additional chlorine atoms and a methyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[2,2-dichloro-1-(4-methylphenyl)ethyl]- typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where benzene reacts with a chlorinated alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-[2,2-dichloro-1-(4-methylphenyl)ethyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of phenols or ethers.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products
Substitution: Phenols, ethers, or amines.
Oxidation: Carboxylic acids or ketones.
Reduction: Simpler hydrocarbons or partially dechlorinated compounds.
Scientific Research Applications
Benzene, 1-chloro-4-[2,2-dichloro-1-(4-methylphenyl)ethyl]- is utilized in various fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of aromatic compounds with biological systems
Properties
CAS No. |
61693-88-7 |
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Molecular Formula |
C15H13Cl3 |
Molecular Weight |
299.6 g/mol |
IUPAC Name |
1-chloro-4-[2,2-dichloro-1-(4-methylphenyl)ethyl]benzene |
InChI |
InChI=1S/C15H13Cl3/c1-10-2-4-11(5-3-10)14(15(17)18)12-6-8-13(16)9-7-12/h2-9,14-15H,1H3 |
InChI Key |
YKBRFLJSXCKRCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl |
Origin of Product |
United States |
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